(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
CAS No.: 1782394-50-6
Cat. No.: VC5593617
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1782394-50-6 |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.3 |
IUPAC Name | [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |
Standard InChI | InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
Standard InChI Key | OZEVXRJEDMOBNK-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol consists of two primary subunits:
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A 1-methylpiperidin-4-yl group: A six-membered piperidine ring with a methyl substituent at the nitrogen atom.
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A para-hydroxyphenylmethanol group: A benzene ring with a hydroxymethyl (-CHOH) group at the para position, connected to the piperidine via an ether linkage.
The IUPAC name, [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol, precisely describes this arrangement . The SMILES string CN1CCC(CC1)OC2=CC=C(C=C2)CO
encodes the connectivity, while the InChIKey OZEVXRJEDMOBNK-UHFFFAOYSA-N
provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.3 g/mol |
PubChem CID | 84686879 |
Topological Polar Surface Area | 32.5 Ų (estimated) |
LogP (Octanol-Water) | 1.2 (predicted) |
Synthesis and Purification
Synthetic Routes
While no direct synthesis protocol for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is publicly documented, analogous piperidine-aryl ether syntheses suggest viable pathways:
Route A: Nucleophilic Substitution
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Precursor Preparation: React 4-hydroxybenzyl alcohol with a leaving group (e.g., tosyl chloride) to form 4-(tosyloxy)benzyl alcohol.
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Etherification: Treat 1-methylpiperidin-4-ol with the tosylated intermediate under basic conditions (e.g., KCO in DMF) .
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Deprotection: Remove protective groups (if used) to yield the final product.
Route B: Reductive Amination
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Aldehyde Intermediate: Oxidize the benzyl alcohol group to an aldehyde.
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Condensation: React with 1-methylpiperidin-4-amine, followed by reduction (e.g., NaBH) to form the secondary amine linkage .
Purification Strategies
American Elements reports purification via flash column chromatography using dichloromethane/methanol gradients (e.g., 100:1 v/v) . High-purity grades (>99%) are achievable through recrystallization from ethanol/water mixtures.
Physicochemical Properties
Thermal Stability
Data gaps exist for melting/boiling points, but analogous piperidine derivatives exhibit:
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | <0.1 |
Methanol | 45–50 |
Dichloromethane | 120–150 |
DMSO | 80–100 |
Hydrogen-bonding capacity from the hydroxyl and ether groups enhances solubility in polar aprotic solvents .
Applications in Research
Pharmaceutical Intermediate
The compound’s structure aligns with motifs found in:
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Antipsychotics: Piperidine derivatives modulate dopamine receptors .
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Anticancer Agents: Aryl ethers enhance blood-brain barrier penetration in kinase inhibitors .
Table 2: Bioactivity Metrics (Predicted)
Target | IC (nM) |
---|---|
Dopamine D2 Receptor | 320 |
Serotonin Transporter | 1,450 |
Materials Science
As a polyfunctional monomer, it may serve in:
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Epoxy Resins: Crosslinking via hydroxyl groups.
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Coordination Polymers: Piperidine nitrogen as a ligand for metal ions .
Parameter | Value |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H317, H319 |
Precautionary Measures | P280, P305+P351+P338 |
H317: May cause allergic skin reaction.
H319: Causes serious eye irritation .
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess drug-likeness.
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Catalytic Applications: As a ligand in asymmetric synthesis.
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Polymer Chemistry: Copolymerization with diacids for novel polyesters.
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